2-(4-Bromo-3-methylphenoxy)propan-1-ol
Overview
Description
2-(4-Bromo-3-methylphenoxy)propan-1-ol: is an organic compound that belongs to the class of phenol ethers It features a bromine atom and a methyl group attached to a phenoxy ring, with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol can be achieved through several methods. One common route involves the reaction of 4-bromo-3-methylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether. This intermediate is then subjected to a ring-opening reaction with a nucleophile, such as water or an alcohol, to yield the final product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 2-(4-Bromo-3-methylphenoxy)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
2-(4-Bromo-3-methylphenoxy)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology:
In biological research, this compound can be used to study the effects of phenol ethers on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. It may also be used as a solvent or reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenoxy)propan-1-ol depends on its specific application. In general, the compound may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)propan-1-ol
- 2-(4-Bromo-4-methylphenoxy)propan-1-ol
- 2-(4-Chloro-3-methylphenoxy)propan-1-ol
Comparison:
2-(4-Bromo-3-methylphenoxy)propan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenoxy ring. This structural arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity, which can affect its suitability for various applications.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-5-9(3-4-10(7)11)13-8(2)6-12/h3-5,8,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUBKXBVDQHBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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